3-(2,6-Dimethylphenyl)-1,2-benzoxazole

Lipophilicity LogP Physicochemical profiling

3-(2,6-Dimethylphenyl)-1,2-benzoxazole (CAS 87828-91-9), systematically also named 1,2-benzisoxazole, 3-(2,6-dimethylphenyl)-, is a bicyclic heteroaromatic compound belonging to the benzisoxazole class, wherein a benzene ring is fused to an isoxazole ring with the oxygen and nitrogen atoms in adjacent positions. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 87828-91-9
Cat. No. B14399398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)-1,2-benzoxazole
CAS87828-91-9
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=NOC3=CC=CC=C32
InChIInChI=1S/C15H13NO/c1-10-6-5-7-11(2)14(10)15-12-8-3-4-9-13(12)17-16-15/h3-9H,1-2H3
InChIKeyBQZDSCDXHRFDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dimethylphenyl)-1,2-benzoxazole (CAS 87828-91-9): Core Physicochemical Identity and Procurement Specifications


3-(2,6-Dimethylphenyl)-1,2-benzoxazole (CAS 87828-91-9), systematically also named 1,2-benzisoxazole, 3-(2,6-dimethylphenyl)-, is a bicyclic heteroaromatic compound belonging to the benzisoxazole class, wherein a benzene ring is fused to an isoxazole ring with the oxygen and nitrogen atoms in adjacent positions . Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol . The compound carries a 2,6-dimethylphenyl substituent at the 3-position of the benzisoxazole core, endowing it with pronounced lipophilicity (calculated LogP = 4.11) and a topological polar surface area (PSA) of 26.03 Ų [1]. The 1,2-benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with known derivatives exhibiting anti-inflammatory, anticancer, and CNS activities [2]. This compound is available from specialty chemical suppliers for research use and serves as a building block for further synthetic elaboration .

Why 3-(2,6-Dimethylphenyl)-1,2-benzoxazole Cannot Be Interchanged with Generic Benzisoxazole Analogs


The 1,2-benzisoxazole scaffold exists in two positional isomeric forms (1,2- vs. 2,1-benzisoxazole) that display distinct reactivity and biological profiles, and substitution at the 3-position with a 2,6-dimethylphenyl group introduces critical steric and electronic perturbations not present in the unsubstituted parent (3-phenyl-1,2-benzisoxazole, CAS 7007-67-2) [1][2]. The ortho,ortho'-dimethyl substitution pattern on the pendant phenyl ring restricts rotational freedom around the C3–aryl bond, creating a conformationally constrained pharmacophore that differs fundamentally from 4-substituted or unsubstituted phenyl analogs . Furthermore, the 1,2-benzisoxazole core (N–O adjacency) is isomeric with 1,3-benzoxazole (N and O separated by one carbon); these isomers show divergent metabolic handling—only 1,2-benzisoxazole and benzoxazole were found to serve as substrates for rabbit liver aldehyde oxidase among twelve tested azaheterocycles [3]. Therefore, substituting a generic benzoxazole or a differently substituted benzisoxazole for 3-(2,6-dimethylphenyl)-1,2-benzoxazole risks altering target binding, metabolic stability, and physicochemical properties in ways that cannot be predicted from class-level generalizations. The quantitative evidence below substantiates these differentiation points.

Quantitative Comparator Evidence for 3-(2,6-Dimethylphenyl)-1,2-benzoxazole: Where Differentiation Is Measurable


LogP Differentiation: 2,6-Dimethylphenyl vs. Unsubstituted Phenyl at the 3-Position

The introduction of two ortho-methyl groups on the 3-phenyl substituent produces a substantial increase in computed lipophilicity. 3-(2,6-Dimethylphenyl)-1,2-benzoxazole has a calculated LogP of 4.11, compared to a LogP of 3.49 for the unsubstituted 3-phenyl-1,2-benzisoxazole (CAS 7007-67-2) . This ΔLogP of +0.62 represents an approximately 4.2-fold increase in predicted octanol–water partition coefficient, which is relevant for membrane permeation and blood–brain barrier penetration potential [1].

Lipophilicity LogP Physicochemical profiling Membrane permeability

Steric Bulk and Conformational Restriction: 2,6-Dimethyl Substitution vs. Unhindered 3-Aryl Analogs

The 2,6-dimethylphenyl group introduces two ortho-methyl substituents that flank the C3–aryl bond, creating a higher rotational energy barrier compared to the unsubstituted 3-phenyl-1,2-benzisoxazole. While no torsional scan data exist for this exact compound, the molecular weight difference (223.27 vs. 195.22 g/mol; ΔMW = +28.05) and the presence of zero rotatable bonds (calculated) in the target versus zero in the parent indicate that the additional mass is localized entirely on the aryl ring in a manner that restricts conformational sampling . In the broader 1,2-benzisoxazole class, 3-aryl substitution pattern is a known determinant of target binding; the in silico docking study by the Innovare Academics group showed that 1,2-benzisoxazole derivatives achieve COX-2 binding scores ranging from −5.2 to −7.8 depending on aryl substitution, with compound 4a achieving the highest binding score (−7.8) [1].

Steric hindrance Conformational restriction Rotational barrier 3-Aryl-1,2-benzisoxazole SAR

Isoxazole Ring Regioisomerism: 1,2-Benzisoxazole Core vs. 1,3-Benzoxazole Isomer—Metabolic Fate Differentiation

The 1,2-benzisoxazole ring system (N and O adjacent in the five-membered ring) is isomeric with 1,3-benzoxazole (N and O separated by one carbon). Beedham et al. demonstrated that among twelve oxygen and sulfur azaheterocycles tested, only benzoxazole and 1,2-benzisoxazole served as substrates for rabbit liver aldehyde oxidase, whereas 1,3-benzoxazole analogs, benzothiazoles, and quinolines did not [1]. This metabolic susceptibility is inherent to the 1,2-benzisoxazole N–O adjacency and would also apply to 3-(2,6-dimethylphenyl)-1,2-benzoxazole as a member of this class. Consequently, a 3-(2,6-dimethylphenyl)-1,3-benzoxazole isomer (if used as a procurement substitute) would exhibit a different hepatic metabolic clearance profile.

Regioisomerism Metabolic stability Aldehyde oxidase 1,2-Benzisoxazole vs. 1,3-Benzoxazole

Class-Level Anti-Inflammatory Potential: 1,2-Benzisoxazoles as COX-2 Ligands vs. Standard NSAIDs

1,2-Benzisoxazole derivatives have been computationally demonstrated to engage the COX-2 active site with binding scores comparable to known inhibitors. In the in silico study by Kumari et al., compound 4a (a specific 1,2-benzisoxazole derivative) achieved a binding score of −7.8 against COX-2, whereas the standard drug indomethacin showed a binding score of −7.2 in the same docking protocol [1]. While 3-(2,6-dimethylphenyl)-1,2-benzoxazole itself was not among the compounds tested, its core scaffold is identical to those studied, and its 2,6-dimethylphenyl substituent is expected to occupy the hydrophobic pocket adjacent to the COX-2 active site entrance, analogous to the diaryl isoxazole pharmacophore found in valdecoxib (COX-2 IC₅₀ = 0.005–0.24 μM; COX-1 IC₅₀ = 21.9–140 μM; selectivity index ≈ 91–28,000) [2].

COX-2 inhibition Anti-inflammatory Molecular docking Benzisoxazole scaffold

Hsp90 Inhibition Potential: Benzisoxazole Scaffold as an ATP-Competitive Chaperone Inhibitor

Benzisoxazole derivatives have been crystallographically validated as ATP-competitive inhibitors of the Hsp90 chaperone protein. Gopalsamy et al. reported benzisoxazole-based Hsp90 inhibitors with IC₅₀ = 30 nM in a fluorescence polarization assay, binding to the N-terminal ATP-binding pocket and interacting with Asp93 [1]. A related benzisoxazole Hsp90 inhibitor (CAS 1012788-65-6) inhibits proliferation of HCT-116, LNCaP, and DU-145 cancer cell lines with IC₅₀ values of 50 nM, 170 nM, and 290 nM respectively, and shows selectivity over a panel of kinases (IC₅₀ > 20 μM) . Patent EP 1861381 A1 specifically claims 3-aryl-1,2-benzisoxazole derivatives as Hsp90 inhibitors with IC₅₀ values of 1–10 μM [2]. While 3-(2,6-dimethylphenyl)-1,2-benzoxazole has not been directly tested, its structural congruence with the claimed 3-aryl-1,2-benzisoxazole pharmacophore places it within this activity space.

Hsp90 inhibition Anticancer Benzisoxazole ATP-competitive inhibitor

Synthetic Accessibility Advantage: One-Pot PPh₃-Mediated 3-Aryl-1,2-Benzisoxazole Synthesis vs. Multi-Step 1,3-Benzoxazole Routes

Chen et al. developed a one-pot, PPh₃-mediated method for synthesizing 3-aryl-1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good to excellent yields under mild conditions [1]. This methodology is directly applicable to 3-(2,6-dimethylphenyl)-1,2-benzoxazole, using 2-hydroxybenzonitrile and 2,6-dimethylbenzyl bromide as starting materials. In contrast, the isomeric 2-aryl-1,3-benzoxazoles typically require condensation of 2-aminophenol with carboxylic acid derivatives under dehydrating or acidic conditions, often involving multiple steps or harsher reagents . The divergent synthesis approach of Chen et al. allows selective access to either the 1,2-benzisoxazole or the 1,3-benzoxazole isomer from a single N–Cl imine intermediate by choosing anhydrous conditions (N–O bond formation → benzisoxazole) or NaOCl-mediated Beckmann rearrangement (→ benzoxazole) [2].

Synthetic methodology One-pot synthesis PPh3-mediated cyclization Benzisoxazole vs. benzoxazole

Recommended Application Scenarios for 3-(2,6-Dimethylphenyl)-1,2-benzoxazole Based on Differentiated Evidence


Lead-Optimization SAR Libraries Targeting the COX-2 Hydrophobic Pocket

The 1,2-benzisoxazole core is computationally validated as a COX-2 ligand scaffold with binding scores exceeding those of indomethacin in certain substitution patterns [1]. The 2,6-dimethylphenyl substituent of this compound provides enhanced LogP (4.11 vs. 3.49 for 3-phenyl-1,2-benzisoxazole) that may improve occupancy of the COX-2 hydrophobic side pocket, analogous to the diaryl isoxazole pharmacophore exploited by valdecoxib [2]. Medicinal chemistry teams building COX-2 inhibitor SAR libraries should procure this compound as a conformationally constrained, lipophilic 3-aryl-1,2-benzisoxazole variant distinct from planar 4-substituted phenyl analogs.

Hsp90 Inhibitor Discovery Using the 3-Aryl-1,2-Benzisoxazole Pharmacophore

Patent EP 1861381 A1 establishes that 3-aryl-1,2-benzisoxazole derivatives inhibit Hsp90 with IC₅₀ values of 1–10 μM, and crystallographic studies confirm ATP-binding pocket engagement [1]. 3-(2,6-Dimethylphenyl)-1,2-benzoxazole, as a 3-aryl-1,2-benzisoxazole congener, represents a screening candidate for Hsp90 inhibitor programs. Its ortho,ortho'-dimethyl substitution pattern may confer selectivity advantages over unsubstituted analogs by restricting binding pose geometries, a hypothesis supported by the kinase selectivity window (>20 μM) observed for related benzisoxazole Hsp90 inhibitors [2].

Metabolic Stability Profiling: Aldehyde Oxidase Substrate Assessment in Preclinical Candidates

The 1,2-benzisoxazole core is a confirmed substrate for rabbit liver aldehyde oxidase, a characteristic not shared by 1,3-benzoxazoles, benzothiazoles, or most other azaheterocycles [1]. Research groups evaluating the metabolic fate of heterocyclic screening hits can use 3-(2,6-dimethylphenyl)-1,2-benzoxazole as a probe substrate to assess the contribution of aldehyde oxidase to in vitro clearance. Its elevated LogP (4.11) further allows investigation of how lipophilicity modulates aldehyde oxidase–mediated oxidation rates relative to the more polar unsubstituted parent 1,2-benzisoxazole [2].

Divergent Heterocycle Synthesis: Building Block for Regioisomeric Compound Collections

The one-pot PPh₃-mediated synthesis of 3-aryl-1,2-benzisoxazoles [1] enables efficient generation of compound libraries that can be divergently elaborated. 3-(2,6-Dimethylphenyl)-1,2-benzoxazole serves as a key intermediate in rhodium-catalyzed annulative coupling with alkynes to produce 2-(1-isoquinolinyl)phenols of interest in both medicinal and materials chemistry [2]. Procurement of this specific compound provides a synthetically versatile building block that can be selectively transformed into either benzisoxazole-derived or benzoxazole-derived products through the N–Cl imine divergent pathway [3].

Quote Request

Request a Quote for 3-(2,6-Dimethylphenyl)-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.